1-Chloro-2,4-difluoro-5-nitrobenzene
Overview
Description
1-Chloro-2,4-difluoro-5-nitrobenzene is a halogenated nitrobenzene derivative. This class of compounds is significant in organic chemistry due to their reactivity and potential as intermediates in the synthesis of more complex molecules. The presence of chlorine, fluorine, and a nitro group in the molecule suggests it could participate in a variety of chemical reactions due to the electrophilic and electron-withdrawing nature of these substituents.
Synthesis Analysis
The synthesis of similar halogenated nitrobenzene derivatives often involves nucleophilic substitution reactions, nitration, and halogenation steps. For instance, the synthesis of related compounds has been achieved through the fluorination of disulfides and perfluoroalkylation, demonstrating the feasibility of introducing fluorine-containing substituents into the aromatic ring in the presence of other deactivating groups (Sipyagin et al., 2004).
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes can be studied using techniques such as gas-phase electron diffraction and X-ray crystallography. These methods have revealed that the benzene ring in these molecules deviates slightly from perfect symmetry due to the presence of substituents, which can influence the bond angles and lengths within the molecule. The analysis of closely related structures provides insights into how halogen atoms and nitro groups affect the overall geometry of the benzene ring (Dorofeeva et al., 2008).
Chemical Reactions and Properties
Compounds like 1-Chloro-2,4-difluoro-5-nitrobenzene are reactive towards nucleophilic substitution due to the activation of the halogen substituent by the electron-withdrawing nitro group. This reactivity is further enhanced by the presence of fluorine atoms, which are strong electron-withdrawing groups. The chemical behavior of these compounds can lead to a variety of reactions, including further halogenation, nitration, and coupling reactions, offering pathways to synthesize new compounds (Austin & Ridd, 1994).
Scientific Research Applications
Photosensitive Protecting Groups
1-Chloro-2,4-difluoro-5-nitrobenzene is related to the broader category of nitrobenzene derivatives used as photosensitive protecting groups in synthetic chemistry. These compounds facilitate the temporary protection of functional groups in chemical syntheses that can be removed upon exposure to light, offering a controlled and reversible method for complex molecule construction. The application of nitrobenzene derivatives, including 2-nitrobenzyl and 3,5-dimethoxybenzyl groups, has shown promise for future developments in synthetic methodologies (B. Amit, U. Zehavi, & A. Patchornik, 1974).
Nitrobenzene Production Technologies
The synthesis and production processes of nitrobenzene derivatives, including those related to 1-Chloro-2,4-difluoro-5-nitrobenzene, have seen significant technical progress. Innovations in solid acid catalysts for nitration reactions, moving away from traditional sulfuric acid use, represent a direction toward more sustainable and environmentally friendly chemical manufacturing processes (Zhao Hong, 2003).
Sensing Applications
Research into nanostructured luminescent micelles incorporating nitroaromatic compounds, including nitrobenzene derivatives, has led to the development of sensitive probes for detecting hazardous materials. These materials, owing to their organized supramolecular structure and responsive optical features, have applications in sensing toxic substances, bioimaging, and drug delivery systems. The critical evaluation of nitroaromatic and nitramine explosives sensing emphasizes the role of such compounds in designing advanced materials for forensic and environmental monitoring applications (Shashikana Paria et al., 2022).
Aromatic Substitution Reactions
1-Chloro-2,4-difluoro-5-nitrobenzene is closely related to studies on nucleophilic aromatic substitution reactions involving nitro-groups. These reactions are fundamental to synthetic chemistry, providing a pathway to modify benzene rings by introducing different functional groups. Understanding the mechanisms and kinetics of these reactions is crucial for developing new synthetic routes for pharmaceuticals and materials science (F. Pietra & D. Vitali, 1972).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-2,4-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOYEIHBWQTVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163884 | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4-difluoro-5-nitrobenzene | |
CAS RN |
1481-68-1 | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,4-difluoro-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Chloro-2,4-difluoro-5-nitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK9MM952U3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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